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Compound of Interest

Compound Name: Dibenz[a,j]anthracene

CAS No.: 224-41-9

Cat. No.: B1218775

Get Quote

Executive Summary
Dibenz[a,j]anthracene (DB[a,j]A) represents a distinct class of polycyclic aromatic

hydrocarbons (PAHs) where structural isomerism dictates biological fate. Unlike its planar,

highly carcinogenic isomer dibenz[a,h]anthracene, DB[a,j]A possesses a non-planar, "butterfly"

geometry induced by steric hindrance in its dual bay regions. This guide provides a rigorous

technical analysis of its crystalline framework, differentiating it from linear acenes through its

unique packing motifs and metabolic activation pathways.

Part 1: Molecular Architecture & Crystallographic
Metrics
Fundamental Metrics
Precise identification is the first step in reproducible research. DB[a,j]A is often confused with

the [a,h] isomer; verify your material using the CAS registry number.
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Metric Specification

IUPAC Name Dibenz[a,j]anthracene

CAS Registry 224-41-9

Formula

Molar Mass 278.35 g/mol

Molecular Symmetry
(Twisted) /

(Time-averaged)

Melting Point 196 °C (469 K)

Key Structural Feature Dual Bay Regions (Steric Clash)

The "Butterfly" Geometry
The defining feature of DB[a,j]A is the steric repulsion between hydrogen atoms in the "bay"

regions (positions 1 and 14 relative to the anthracene core). Unlike pentacene (linear, planar)

or dibenz[a,h]anthracene (planar,

), the [a,j] isomer cannot achieve planarity without significant energy cost.

Steric Consequence: The molecule twists into a propeller or butterfly shape to relieve strain

between the angular benzene rings.

Crystallographic Implication: This twist disrupts the efficient

-

stacking seen in planar PAHs, often leading to lower lattice energies and higher solubility
compared to its planar isomers.

Crystal Packing & Polymorphism
While anthracene crystallizes in the monoclinic
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space group with a herringbone motif, DB[a,j]A exhibits polymorphism dependent on solvent
and crystallization speed.

Lattice Systems: Typically Monoclinic or Orthorhombic.

Packing Motif: Distorted herringbone. The "butterfly" wings prevent the tight face-to-face

stacking observed in coronene or ovalene.

Solvates: DB[a,j]A readily forms solvates (e.g., with benzene or xylene), where solvent

molecules occupy the voids created by the twisted geometry. Note: Always desolvate

samples prior to biological assays to ensure accurate molarity.

Part 2: Experimental Protocols (Self-Validating
Systems)
Protocol: High-Purity Crystallization
Objective: Obtain single crystals suitable for X-ray Diffraction (XRD) to determine the specific

polymorph present in your batch.

Reagents:

Crude Dibenz[a,j]anthracene (>95%)

Solvent A: Toluene (High solubility, aromatic interaction)

Solvent B: Ethanol (Antisolvent)

Workflow:

Dissolution: Dissolve 50 mg of DB[a,j]A in 10 mL of hot toluene (

). Ensure complete dissolution; filter while hot (0.2

m PTFE) to remove nucleation sites.

Vapor Diffusion (The "Sitting Drop"): Place the toluene solution in a small inner vial. Place

this vial inside a larger jar containing 20 mL of ethanol. Cap the large jar tightly.
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Equilibration: Allow to stand undisturbed at

for 7-14 days. Ethanol vapor will slowly diffuse into the toluene, lowering solubility gradually.

Harvesting: Crystals will form as transparent, slightly yellow plates or prisms.

Validation: Check extinction under a polarized light microscope. Sharp extinction indicates

high crystallinity.

Characterization Workflow
The following diagram outlines the critical path from synthesis to structural validation.
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Figure 1: Validated workflow for isolating single crystals of DB[a,j]A for structural determination.

Part 3: Biological Implications & Toxicology[1]
Mechanism of Action: The "Bay Region" Theory
For drug development professionals, understanding the toxicology of DB[a,j]A is crucial, as it

serves as a model for environmental carcinogen exposure. Its activity is linked directly to its

structure.

Metabolic Activation: Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) oxidize

the aromatic rings.

The Critical Step: Formation of the diol-epoxide. In DB[a,j]A, the steric hindrance in the bay

region directs enzymatic attack. The ultimate carcinogen is the trans-dihydrodiol epoxide.

DNA Intercalation: Despite its twist, the molecule is flat enough to intercalate between DNA

base pairs. The epoxide moiety then covalently binds to the exocyclic amino groups of

guanine or adenine, causing replication errors.
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Metabolic Activation Pathway
The following diagram illustrates the bio-activation pathway that transforms the inert crystal into

a genotoxic agent.
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Figure 2: Metabolic activation pathway of DB[a,j]A highlighting the critical role of the bay region

diol epoxide.

Part 4: References
National Center for Biotechnology Information (2026).PubChem Compound Summary for

CID 9176, Dibenz[a,j]anthracene. Retrieved from [Link]

NIST Chemistry WebBook.Dibenz[a,j]anthracene Standard Reference Data. Retrieved from

[Link]

International Agency for Research on Cancer (IARC).Monographs on the Evaluation of

Carcinogenic Risks to Humans: Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons.

[1] Vol 92.[1] Retrieved from [Link]

Office of Environmental Health Hazard Assessment (OEHHA).Dibenz[a,j]anthracene
Toxicity Data. California Environmental Protection Agency.[2] Retrieved from [Link]

Cambridge Structural Database (CSD).Crystal Structure Search for PAHs. (Access requires

institutional license). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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